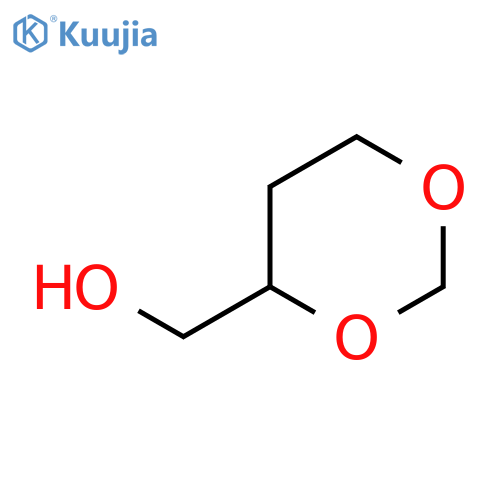

Cas no 4728-06-7 ((1,3-Dioxan-4-yl)methanol)

(1,3-Dioxan-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1,3-Dioxan-4-yl)methanol

- m-Dioxane-4-methanol(8CI)

- m-Dioxane-4-methanol

- DTXSID00553622

- SCHEMBL1959659

- 1,3-dioxan-4-ylmethanol

- 4728-06-7

- 4-HYDROXYMETHYL-1,3-DIOXANE

- TXJCQKSWDOLICI-UHFFFAOYSA-N

-

- インチ: InChI=1S/C5H10O3/c6-3-5-1-2-7-4-8-5/h5-6H,1-4H2

- InChIKey: TXJCQKSWDOLICI-UHFFFAOYSA-N

- ほほえんだ: C1COCOC1CO

計算された属性

- せいみつぶんしりょう: 118.063

- どういたいしつりょう: 118.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 64.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

- 密度みつど: 1.102±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 199.6±15.0 ºC (760 Torr),

- フラッシュポイント: 91.3±4.2 ºC,

- ようかいど: 可溶性(467 g/l)(25ºC)、

- PSA: 38.69

(1,3-Dioxan-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449039226-5g |

(1,3-Dioxan-4-yl)methanol |

4728-06-7 | 95% | 5g |

$532.80 | 2023-09-01 | |

| Chemenu | CM181585-5g |

(1,3-dioxan-4-yl)methanol |

4728-06-7 | 95% | 5g |

$557 | 2021-08-05 | |

| Chemenu | CM181585-1g |

(1,3-dioxan-4-yl)methanol |

4728-06-7 | 95% | 1g |

$190 | 2024-07-16 | |

| Crysdot LLC | CD11120656-5g |

(1,3-Dioxan-4-yl)methanol |

4728-06-7 | 95+% | 5g |

$589 | 2024-07-17 |

(1,3-Dioxan-4-yl)methanol 関連文献

-

Xin Yan,Shao-Min Zhang,Yikang Wu,Po Gao Org. Biomol. Chem. 2011 9 6797

-

Narsimha Mamidi,Subhankar Panda,Rituparna Borah,Debasis Manna Mol. BioSyst. 2014 10 3002

-

Christopher Farren,Simon FitzGerald,Andrew Beeby,Martin R. Bryce Chem. Commun. 2002 572

-

Narsimha Mamidi,Subhankar Panda,Rituparna Borah,Debasis Manna Mol. BioSyst. 2014 10 3002

-

5. Asymmetric synthesis of (+)-loline, a pyrrolizidine alkaloid from rye grass and tall fescuePaul R. Blakemore,Sung-Kee Kim,Volker K. Schulze,James D. White,Alexandre F. T. Yokochi J. Chem. Soc. Perkin Trans. 1 2001 1831

-

Simon FitzGerald,Christopher Farren,Claire F. Stanley,Andrew Beeby,Martin R. Bryce Photochem. Photobiol. Sci. 2002 1 581

-

Sara Abednatanzi,Parviz Gohari Derakhshandeh,Hannes Depauw,Fran?ois-Xavier Coudert,Henk Vrielinck,Pascal Van Der Voort,Karen Leus Chem. Soc. Rev. 2019 48 2535

-

Nicolas Rival,Gilles Hanquet,Charlelie Bensoussan,Sébastien Reymond,Janine Cossy,Fran?oise Colobert Org. Biomol. Chem. 2013 11 6829

-

Shourong Wan,Yuee Zheng,Yuanqin Liu,Husheng Yan,Keliang Liu J. Mater. Chem. 2005 15 3424

-

Miao Guo,Yu Yan,Hongkai Zhang,Husheng Yan,Youjia Cao,Keliang Liu,Shourong Wan,Junsheng Huang,Wei Yue J. Mater. Chem. 2008 18 5104

(1,3-Dioxan-4-yl)methanolに関する追加情報

(1,3-Dioxan-4-yl)methanol: A Comprehensive Overview

(1,3-Dioxan-4-yl)methanol, also known by its CAS number 4728-06-7, is a versatile organic compound with significant applications in various fields. This compound, which belongs to the class of cyclic ethers, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, materials science, and industrial chemistry. Recent studies have further elucidated its synthesis, reactivity, and functionalization, making it a subject of interest for both academic and industrial researchers.

The molecular structure of (1,3-Dioxan-4-yl)methanol consists of a six-membered dioxane ring with a hydroxymethyl group attached at the 4-position. This arrangement imparts the compound with a balance of rigidity and flexibility, enabling it to participate in diverse chemical transformations. The dioxane ring is known for its stability and ability to undergo various reactions, such as nucleophilic substitution and oxidation, which are pivotal in organic synthesis.

Recent advancements in synthetic methodologies have streamlined the production of (1,3-Dioxan-4-yl)methanol. Traditionally synthesized via the acid-catalyzed cyclization of diols or through ring-opening reactions of epoxides, modern approaches now leverage catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact. For instance, researchers have explored the use of enzymes and microwave-assisted synthesis to achieve higher yields and better purity.

The applications of (1,3-Dioxan-4-yl)methanol span across multiple domains. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Its ability to form stable ether linkages makes it valuable in drug delivery systems and polymer chemistry. Additionally, in materials science, this compound is employed as a precursor for high-performance polymers and advanced composites.

Recent studies have also highlighted the potential of (1,3-Dioxan-4-yl)methanol in sustainable chemistry. Its role as a building block for biodegradable materials and eco-friendly solvents aligns with the growing demand for environmentally responsible chemical processes. Researchers are actively exploring its use in synthesizing bio-based plastics and renewable energy storage materials.

In terms of toxicity and environmental impact, (1,3-Dioxan-4-yl)methanol has been subjected to rigorous testing. Experimental data indicate that it exhibits low acute toxicity but requires controlled handling to prevent prolonged exposure. Regulatory bodies have established guidelines for its safe use in industrial settings.

The future prospects for (1,3-Dioxan-4-yl)methanol are promising. With ongoing research into its catalytic transformations and functionalization pathways, this compound is expected to find new applications in areas such as nanotechnology and biomedical engineering. Its adaptability as both a reactive intermediate and a functional material precursor positions it as a key player in the evolving landscape of organic chemistry.

4728-06-7 ((1,3-Dioxan-4-yl)methanol) 関連製品

- 1120-97-4(4-Methyl-1,3-dioxane)

- 5945-45-9(Miliacin)

- 36566-49-1(D-Mannitol,2,5-O-methylene- (9CI))

- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)

- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

- 351-84-8(N-(4-fluorophenyl)ethanethioamide)

- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)

- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)

- 1808069-04-6(trans-3-[4-(trifluoromethyl)phenyl]cyclobutanamine)

- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)